7-Bromoquinolin-3-ol
Overview
Description
7-Bromoquinolin-3-ol is a chemical compound with the molecular formula C9H6BrNO and a molecular weight of 224.05 . It is a powder that is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 7-Bromoquinolin-3-ol is 1S/C9H6BrNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H . This indicates that the compound has a benzene ring fused with a pyridine moiety, with a bromine atom attached at the 7th position and a hydroxyl group at the 3rd position .Physical And Chemical Properties Analysis
7-Bromoquinolin-3-ol is a powder that is typically stored at room temperature . It has a molecular weight of 224.05 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Safety and Hazards
The safety information available indicates that 7-Bromoquinolin-3-ol is potentially hazardous. The compound is associated with hazard statements H302, H315, H318, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
Future Directions
Quinoline derivatives, such as 7-Bromoquinolin-3-ol, have a variety of applications in medicinal and synthetic organic chemistry, as well as in the field of industrial chemistry . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds . Additionally, these compounds could serve as potential building blocks for various pharmacologically active scaffolds .
Mechanism of Action
Target of Action
Quinoline derivatives, to which 7-bromoquinolin-3-ol belongs, are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
properties
IUPAC Name |
7-bromoquinolin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSKHPOBNVWRPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734927 | |
Record name | 7-Bromoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261487-70-0 | |
Record name | 7-Bromoquinolin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.